2-(3-Allylthioureido)benzoic acid
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Overview
Description
2-(3-Allylthioureido)benzoic acid is an organic compound with the molecular formula C11H12N2O2S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-allylthioureido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Allylthioureido)benzoic acid typically involves the reaction of benzoic acid derivatives with allylthiourea. One common method includes the following steps:
Preparation of Allylthiourea: Allylthiourea is synthesized by reacting allylamine with thiourea in the presence of a base such as sodium hydroxide.
Formation of this compound: The allylthiourea is then reacted with a benzoic acid derivative under acidic conditions to form the desired product.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of industrial reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Allylthioureido)benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides, amines, and alcohols under suitable conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoic acid derivatives
Scientific Research Applications
2-(3-Allylthioureido)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Allylthioureido)benzoic acid involves its interaction with various molecular targets and pathways. The thioureido group can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, altering their function and leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic acid: An ortho-hydroxylated benzoic acid known for its anti-inflammatory and analgesic activities.
2,3-Dihydroxybenzoic acid: A derivative of benzoic acid with two hydroxyl groups, used in various biochemical applications
Uniqueness
2-(3-Allylthioureido)benzoic acid is unique due to the presence of the allylthioureido group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
17073-32-4 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(prop-2-enylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-2-7-12-11(16)13-9-6-4-3-5-8(9)10(14)15/h2-6H,1,7H2,(H,14,15)(H2,12,13,16) |
InChI Key |
IIKDPLUKDPUGQB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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